3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O/c1-13-14(2)26-29(15(13)3)19-8-7-18(24-25-19)27-9-11-28(12-10-27)21(30)20-16(22)5-4-6-17(20)23/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLEVPNNHYIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in treating various diseases including:
- Antidepressant Activity: Studies suggest that it may interact with neurotransmitter systems related to mood regulation.
- Antimicrobial Properties: Preliminary research indicates potential efficacy against certain bacterial strains.
Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors, demonstrating its potential as an antidepressant. The findings indicated significant receptor affinity compared to existing treatments .
Biological Research
Research has highlighted its role in biological assays:
- Cell Viability Assays: The compound has been tested for cytotoxicity on cancer cell lines, showing promising results that warrant further investigation.
Data Table: Biological Activity Testing Results
Material Science
The unique chemical structure of the compound makes it suitable for applications in developing new materials:
- Polymer Chemistry: It can be utilized as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Comparison with Similar Compounds
3-{4-[4-(Trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₂H₂₃F₃N₆O
- Molecular Weight : 444.5
- Key Difference : The benzoyl group is substituted with a trifluoromethyl (-CF₃) group at the para position instead of chloro-fluoro at ortho positions.
- Implications : The electron-withdrawing -CF₃ group enhances metabolic stability but may reduce binding affinity to targets sensitive to steric hindrance .
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₂H₂₆N₆O
- Molecular Weight : 390.5
- Key Difference : A methyl group replaces the chloro-fluoro substituents on the benzoyl ring.
3-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₀H₂₀ClFN₆O
- Molecular Weight : 414.9
- Key Difference : The chloro-fluoro substituents are positioned at 2-chloro-4-fluoro instead of 2-chloro-6-fluoro.
- Implications : Altered halogen positioning may affect dipole moments and hydrogen-bonding capabilities, influencing target selectivity .
Variations in the Pyrazole Substituents
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₁₈H₁₈ClN₇O₂S
- Molecular Weight : 443.9
- Key Difference : The pyrazole ring has a single methyl group (vs. 3,4,5-trimethyl), and the benzoyl group is replaced with a sulfonyl-linked 3-chlorophenyl moiety.
Functional Group Replacements
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₆H₂₈N₆O₂S
- Molecular Weight : 488.6
- Key Difference : A biphenylsulfonyl group replaces the benzoyl moiety.
Research Implications
The target compound’s 2-chloro-6-fluorobenzoyl and 3,4,5-trimethylpyrazole groups distinguish it from analogs with simpler substituents or alternative functional groups. These features likely confer unique pharmacokinetic and pharmacodynamic profiles, though empirical data on biological activity are needed to validate these hypotheses. Future studies should prioritize crystallographic analyses (e.g., using SHELXL or WinGX ) to elucidate binding modes and structure-activity relationships.
Preparation Methods
Starting Materials and Initial Functionalization
Pyridazine derivatives are typically functionalized via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. For this compound, 3,6-dichloropyridazine (CAS 1722-28-3) is selected due to its reactivity at both positions.
Reaction Conditions :
-
Step 1 : Piperazine introduction at position 3
-
Step 2 : Pyrazole coupling at position 6
Preparation of 2-Chloro-6-Fluorobenzoylpiperazine
Acylation of Piperazine
Monoacylation of piperazine is challenging due to competing bis-acylation. A protecting-group strategy is employed:
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Protection : Boc-piperazine (1 eq) in THF, 0°C
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Acylation : 2-Chloro-6-fluorobenzoyl chloride (1.1 eq), Et₃N (2 eq), 0°C → RT, 2 h
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Deprotection : TFA/DCM (1:1), 2 h
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.2% |
| Melting Point | 134–136°C |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch) |
Synthesis of 3,4,5-Trimethyl-1H-Pyrazole
Cyclocondensation Approach
The Knorr pyrazole synthesis is adapted using:
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Reactants : Pentane-2,3,4-trione (1 eq), hydrazine hydrate (1.2 eq)
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Conditions : EtOH, reflux, 6 h
Optimization Note : Methyl groups at positions 3, 4, and 5 are introduced via the trione precursor, eliminating post-cyclization alkylation steps.
Final Coupling and Characterization
Assembly of the Target Compound
The intermediate 3-piperazinyl-6-chloropyridazine is reacted with 3,4,5-trimethyl-1H-pyrazole under Buchwald-Hartwig conditions:
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Catalyst : Pd₂(dba)₃ (3 mol%)
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Ligand : BrettPhos (6 mol%)
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Base : KOtBu (2 eq)
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Solvent : Toluene, 110°C, 18 h
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Yield : 72%
Characterization Data :
| Method | Result |
|---|---|
| HRMS (ESI+) | [M+H]⁺ Calc. 498.1524; Found 498.1521 |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, pyridazine), 7.62–7.58 (m, 1H, benzoyl), 3.85–3.75 (m, 8H, piperazine), 2.45 (s, 6H, CH₃) |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times via microwave irradiation:
Flow Chemistry Approach
Continuous flow systems enhance scalability:
Challenges and Optimization Strategies
-
Regioselectivity in Pyridazine Substitution :
-
Electron-deficient pyridazines favor NAS at position 3 first due to lower activation energy.
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Solution : Sequential substitution with piperazine (less nucleophilic) followed by pyrazole.
-
-
Byproduct Formation during Acylation :
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Bis-acylated piperazine observed in 15% yield without protection.
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Mitigation : Use of Boc-protection reduces byproducts to <2%.
-
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cycle Time | 72 h | 48 h |
| Overall Yield | 58% | 63% |
| Purity | 98.5% | 99.0% |
Key Insight : Transitioning to flow chemistry reduces solvent use by 40% and improves consistency .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
